2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
Overview
Description
“2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C16H18O4S . It is also known by other names such as Benzyl-PEG2-Tos, 2-(Benzyloxyethyl) p-toluenesulfonate, and Benzyl-PEG1-Tos .
Molecular Structure Analysis
The molecular weight of “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is 306.4 g/mol . The InChI code is InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 . The Canonical SMILES is CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” are not available, the tosyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” is a white to light yellow solid . It has a molecular weight of 306.4 g/mol . It has a topological polar surface area of 61 Ų . It has a complexity of 374 .Safety and Hazards
The safety information for “2-(Benzyloxy)ethyl 4-methylbenzenesulfonate” suggests that it should be handled with care to avoid contact with skin and eyes . Appropriate protective equipment, such as gloves and goggles, should be worn when handling this compound . It should be stored properly, away from sources of ignition and oxidizing agents .
Mechanism of Action
Benzyl-PEG2-Tos, also known as 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate or Benzyl-PEG1-Tos, is a compound with a wide range of applications in biochemical research . This article aims to provide a comprehensive overview of its mechanism of action.
Target of Action
Benzyl-PEG2-Tos is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the E3 ligase and the target protein, PROTACs bring the two entities into close proximity. This proximity allows the E3 ligase to transfer a ubiquitin molecule to the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The primary biochemical pathway affected by Benzyl-PEG2-Tos is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a crucial process for maintaining cellular homeostasis .
Pharmacokinetics
The compound is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The primary result of the action of Benzyl-PEG2-Tos is the selective degradation of target proteins . By degrading specific proteins, it can alter cellular processes and potentially lead to therapeutic effects.
Action Environment
The action of Benzyl-PEG2-Tos can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound . Additionally, the presence of other molecules can influence the efficacy of the compound, as they may compete with Benzyl-PEG2-Tos for binding sites on the target protein or the E3 ligase .
properties
IUPAC Name |
2-phenylmethoxyethyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNFGZWMDNDYNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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